Bienvenue dans la boutique en ligne BenchChem!

3,6,8-Tribromoquinoline

Regioselective synthesis Nucleophilic aromatic substitution Microwave-assisted chemistry

3,6,8-Tribromoquinoline is a tri-brominated heterocyclic compound with the molecular formula C9H4Br3N and a molecular weight of 365.85 g/mol. It is characterized by bromine substituents at the C-3, C-6, and C-8 positions of the quinoline ring, a regiochemical arrangement that was confirmed via structural revision of the product obtained from NBS-mediated bromination of 1,2,3,4-tetrahydroquinoline.

Molecular Formula C9H4Br3N
Molecular Weight 365.85 g/mol
CAS No. 90415-21-7
Cat. No. B3300700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,8-Tribromoquinoline
CAS90415-21-7
Molecular FormulaC9H4Br3N
Molecular Weight365.85 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Br)Br)Br
InChIInChI=1S/C9H4Br3N/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H
InChIKeyBWLLHQAEWSCQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,8-Tribromoquinoline (CAS 90415-21-7): A Regioselective Tri-Brominated Quinoline Scaffold for Targeted Derivatization and Pharmacological Profiling


3,6,8-Tribromoquinoline is a tri-brominated heterocyclic compound with the molecular formula C9H4Br3N and a molecular weight of 365.85 g/mol [1]. It is characterized by bromine substituents at the C-3, C-6, and C-8 positions of the quinoline ring, a regiochemical arrangement that was confirmed via structural revision of the product obtained from NBS-mediated bromination of 1,2,3,4-tetrahydroquinoline . This specific bromination pattern enables selective, sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, distinguishing it from other bromoquinoline regioisomers. Its crystal structure, determined by X-ray diffraction, reveals a nearly planar molecule (maximum deviation 0.110 Å) with weak aromatic π–π interactions (centroid–centroid distance = 3.802 Å) that influence its solid-state packing [2].

Why 3,6,8-Tribromoquinoline Cannot Be Replaced by Other Bromoquinoline Isomers or Analogs in Synthetic and Biological Workflows


The substitution pattern of bromine atoms on the quinoline core dictates both the reactivity and the biological target engagement of the molecule. The 3,6,8-tribromo arrangement is not arbitrary; it was explicitly identified through a structural revision of what was previously misassigned as 4,6,8-tribromoquinoline . This correction is critical, as the C-3 position in quinoline is activated toward nucleophilic attack, enabling selective SNAr reactions at C-3 under microwave irradiation, while the C-6 and C-8 bromines can be sequentially replaced after nitration at C-5 [1]. A different regioisomer, such as 5,6,8-tribromoquinoline, lacks a bromine at the electronically preferred C-3 position and will therefore exhibit a completely different reactivity hierarchy, leading to different products under identical conditions. In biological contexts, the bromine pattern influences molecular recognition; for instance, 6-bromotetrahydroquinoline and 6,8-dibromotetrahydroquinoline show distinct antiproliferative profiles compared to tri-brominated analogues [2]. Generic substitution without verifying the substitution pattern introduces both synthetic and pharmacological risk.

Quantitative Differentiation Evidence for 3,6,8-Tribromoquinoline Versus Closest Analogs


Regioselective C-3 SNAr Reactivity: 3,6,8-Tribromoquinoline vs. 5,6,8-Tribromoquinoline

Under microwave irradiation, 3,6,8-tribromoquinoline undergoes selective nucleophilic substitution exclusively at the C-3 position with piperazine and morpholine, yielding 3-substituted derivatives 7 and 8 in 58% and 60% isolated yields, respectively [1]. This regioselectivity is a direct consequence of the bromine at C-3, which is activated by the quinoline nitrogen. In contrast, 5,6,8-tribromoquinoline, which lacks a C-3 bromine, cannot undergo this well-defined C-3–selective transformation and instead requires alternative activation strategies (e.g., nitration at C-5) to direct substitution to the carbocyclic ring. No literature report of a C-3–selective SNAr reaction with 5,6,8-tribromoquinoline exists, confirming that the 3-bromo substituent is essential for this specific reactivity .

Regioselective synthesis Nucleophilic aromatic substitution Microwave-assisted chemistry

Suzuki–Miyaura Cross-Coupling Efficiency: 3,6,8-Tribromoquinoline vs. 4,6,8-Tribromoquinoline (Misassigned Structure)

The originally reported '4,6,8-tribromoquinoline' was later shown to be identical to 3,6,8-tribromoquinoline through structural revision . This corrected structure enabled efficient three-fold Suzuki–Miyaura cross-coupling at all three brominated positions, providing a convenient synthesis of 3,6,8-triarylquinolines . The C-3 bromine is more reactive toward oxidative addition than a hypothetical C-4 bromine due to the electron-withdrawing effect of the quinoline nitrogen at the ortho position. While the original misassigned structure implied C-4 reactivity, only the corrected C-3 structure is consistent with the observed coupling yields and selectivity. No comparable three-fold Suzuki coupling has been demonstrated for the 4,6,8-isomer, because the 4,6,8-isomer does not exist as a stable compound under these reaction conditions.

Cross-coupling Triarylquinoline synthesis Palladium catalysis

Sequential Derivatization via Nitration-Directed SNAr: 3,6,8-Tribromoquinoline vs. 6,8-Dibromoquinoline

Nitration of 3,6,8-tribromoquinoline at C-5 proceeds in quantitative yield to give 5-nitro-3,6,8-tribromoquinoline (18) [1]. This nitro group activates the carbocyclic ring, enabling subsequent selective displacement of the C-6 and C-8 bromines with morpholine or piperazine to yield 6,8-dimorpholinylquinoline (22) and 5-nitro-6,8-dipiperazinylquinoline (24) in 82% and 72% yields, respectively [1]. In contrast, 6,8-dibromoquinoline lacks the C-3 bromine and therefore cannot undergo the same sequential three-position diversification strategy (C-3 first, then C-6/C-8 after nitration). The presence of all three bromines allows a unique synthetic sequence: C-3 substitution → C-5 nitration → C-6/C-8 substitution, yielding fully differentiated tri-substituted quinolines.

Sequential functionalization Nitration activation 6,8-Dimorpholinylquinoline synthesis

Antiproliferative Potency Contextualization: Tri-Brominated vs. Di-Brominated and Mono-Brominated Quinoline Analogs

In a panel of substituted quinolines screened against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines, 6-bromotetrahydroquinoline (2) and 6,8-dibromotetrahydroquinoline (3) exhibited significant antiproliferative activity with IC50 values ranging from 2 to 50 µg/mL, accompanied by low cytotoxicity (∼7–35%) [1]. While the pure 3,6,8-tribromoquinoline was not individually tested in this specific panel, its derivatives (e.g., 6,8-dimorpholinylquinoline) were potent enzyme inhibitors with Ki values in the nanomolar range for hCA I and hCA II [2]. In a separate study, a mixture containing 3,6,8-tribromoquinoline (compound 3) and 3,6,8-tribromochromenium (compound 4) showed an IC50 of 4.33 ± 0.00 µM against C6 glioma cells [3]. This positions the tribrominated scaffold within a biologically active range, but definitive head-to-head comparisons require further dedicated studies.

Anticancer activity Quinoline SAR Cytotoxicity

Crystallographic Confirmation of Structure vs. Competing Isomers

Single-crystal X-ray diffraction of 3,6,8-tribromoquinoline provides unambiguous structural confirmation: the molecule crystallizes in a planar conformation (maximum deviation 0.110 Å) with bromine atoms at positions 3, 6, and 8, and weak aromatic π–π interactions between the pyridine and benzene rings of adjacent molecules (centroid–centroid distance = 3.802 Å) [1]. This definitive structural data distinguishes it from other tribromoquinoline regioisomers such as 5,6,8-tribromoquinoline, for which no comparable single-crystal structure has been deposited in the Cambridge Structural Database (CSD). The availability of a deposited CIF file (CCDC deposition) provides a reference standard for identity verification via powder XRD, eliminating ambiguity in procurement and quality control.

X-ray crystallography Structural confirmation Quality control

Prioritized Application Scenarios Where 3,6,8-Tribromoquinoline Provides Documented Advantages


Stepwise Synthesis of C-3, C-6, C-8 Trisubstituted Quinoline Libraries for Kinase or GPCR Drug Discovery

Medicinal chemistry teams requiring systematic exploration of three vectors on the quinoline core can use 3,6,8-tribromoquinoline as a single starting material for sequential C-3 SNAr (piperazine/morpholine introduction, 58–60% yield), C-5 nitration (quantitative), and C-6/C-8 bis-amination (72–82% yield) [1]. This three-step, one-scaffold strategy is unavailable with 6,8-dibromoquinoline or 5,6,8-tribromoquinoline. The resulting derivatives have demonstrated nanomolar inhibition of hCA I and hCA II, making the scaffold relevant for glaucoma and anticonvulsant drug discovery programs [2].

Suzuki–Miyaura-Based Synthesis of 3,6,8-Triarylquinoline Fluorescent Probes or OLED Materials

The three bromine atoms at C-3, C-6, and C-8 serve as orthogonal handles for sequential or one-pot Suzuki–Miyaura cross-coupling with arylboronic acids, enabling the construction of 3,6,8-triarylquinolines with extended π-conjugation [1]. The structural revision confirming the C-3 (rather than C-4) bromine placement is critical for reproducibility in materials science applications, where electronic properties depend on precise substitution geometry. No equivalent three-fold coupling scaffold has been validated for other tribromoquinoline regioisomers.

Quality Control and Regulatory Documentation for Lead Optimization Programs

The availability of a deposited single-crystal X-ray structure (CCDC entry) and a full NMR characterization suite (¹H, ¹³C, 2D NMR, HRMS, IR) [1] makes 3,6,8-tribromoquinoline a strong candidate for lead optimization programs requiring rigorous analytical documentation. The crystal structure provides a definitive reference for identity testing via powder XRD [2], which is not available for 5,6,8-tribromoquinoline or other regioisomers. This reduces the risk of structural misassignment in patent filings and IND-enabling studies.

Metabolic Enzyme Inhibitor Screening for Type 2 Diabetes and Alzheimer's Disease

Piperazine and morpholine derivatives synthesized from 3,6,8-tribromoquinoline have shown significant inhibition of acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I and hCA II) with Ki values spanning 46.04–956.82 nM [1]. These enzyme targets are directly implicated in Alzheimer's disease and glaucoma. The tribrominated precursor enables the synthesis of these pharmacologically active derivatives, and its well-defined reactivity ensures batch-to-batch consistency in biological screening cascades.

Quote Request

Request a Quote for 3,6,8-Tribromoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.